Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C19H16ClNO4S2 . It is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfamoyl group attached to a chlorophenyl group, and a methylphenyl group . The exact structural details would require more specific resources or experimental data.Physical and Chemical Properties Analysis
This compound has a molecular weight of 421.918 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Chemical Synthesis and Modification The synthesis of methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves complex chemical reactions and transformations. For instance, methyl 3-hydroxythiophene-2-carboxylate, a related compound, undergoes halogenation followed by alcohol addition and hydrogen chloride elimination at room temperature to yield thiophene-2,4-diols. These compounds, upon successive O-alkylation and alkaline hydrolysis, form 3,5-dialkoxythiophene-2-carboxylic acids. Such acids can then be decarboxylated thermally or through aqueous acid to yield ethers of thiotetronic and α-halogenothiotetronic acids in high yields (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potential Assessment Thiophene derivatives, including those related to this compound, have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials using in vitro and in silico methodologies. Such studies are crucial for understanding the safety profile of these compounds, especially given their wide use in pharmaceuticals, agrochemicals, and dyestuffs. Techniques like the Ames test and Comet assay have been employed, with findings suggesting that some derivatives do not exhibit genotoxic effects in the tested doses (Lepailleur et al., 2014).
Oxidation and Sulfur Removal Research on thiophene derivatives also extends to their oxidation properties, particularly in applications like sulfur removal from fluid catalytic cracking (FCC) gasoline. Studies involving silica gel loaded with metal oxide catalysts have shown that thiophene derivatives can undergo efficient oxidation, leading to the removal of sulfur compounds from gasoline, highlighting their potential in improving fuel quality (Chen, Guo, & Zhao, 2006).
Dyeing Polyester Fibres Another application of thiophene derivatives is in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. Such dyes, derived from thiophene-based compounds, offer a range of colors with good levelness and fastness properties on polyester fabric, although they may exhibit poor photostability. This application underscores the versatility of thiophene derivatives in the textile industry (Iyun et al., 2015).
Polymerization and Conductive Polymers Thiophene derivatives are pivotal in the synthesis of conductive polymers. The polymerization of terthiophene derivatives, for example, results in polymers with unique properties influenced by the substituents attached to the thiophene rings. These conductive polymers find applications in electronics and materials science, demonstrating the broad applicability of thiophene-based compounds (Visy, Lukkari, & Kankare, 1994).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their chemical structure and the biological system they interact with . The specific mechanism of action for “Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is not provided in the available resources.
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-12-3-5-13(6-4-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-9-7-14(20)8-10-15/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBAUUOXGWYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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